molecular formula C16H14BrN3O B11230881 5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one

5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one

Cat. No.: B11230881
M. Wt: 344.21 g/mol
InChI Key: PLZLULQKCRPEMY-UHFFFAOYSA-N
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Description

5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one: belongs to the indole class of compounds. Indole derivatives have garnered significant interest due to their clinical and biological applications. The indole nucleus is present in various synthetic drug molecules and plays a crucial role in binding to multiple receptors, making it a valuable pharmacophore for developing new derivatives .

Preparation Methods

Synthetic Routes:: The synthesis of 5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one involves several steps. One common approach is the reaction of an appropriate indole precursor with a brominating agent. The specific synthetic route may vary, but the key steps include bromination and subsequent hydrazinolysis.

Reaction Conditions::
  • Bromination: The introduction of the bromine atom typically occurs under mild conditions using a brominating reagent.
  • Hydrazinolysis: The hydrazine group is introduced by reacting the brominated intermediate with hydrazine.

Industrial Production Methods::

Chemical Reactions Analysis

Types of Reactions::

5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one: can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the indole ring.

    Reduction: Reduction reactions may lead to the formation of different derivatives.

    Substitution: Substituents on the indole nucleus can be replaced.

Common Reagents and Conditions::

    Brominating Agents: Used for bromination.

    Hydrazine: Essential for introducing the hydrazine group.

Major Products:: The major products depend on the specific reaction conditions and substituents. These could include various brominated indole derivatives or hydrazinyl-substituted compounds.

Scientific Research Applications

5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one: finds applications in:

    Chemistry: As a versatile building block for synthesizing other compounds.

    Biology: Studying its effects on cellular processes.

    Medicine: Investigating its potential as a drug candidate.

    Industry: Exploring its use in materials science or catalysis.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one: can be compared with other indole derivatives, emphasizing its unique features. Similar compounds include other brominated indoles or hydrazinyl-substituted indoles.

Properties

Molecular Formula

C16H14BrN3O

Molecular Weight

344.21 g/mol

IUPAC Name

5-bromo-3-[(3,4-dimethylphenyl)diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C16H14BrN3O/c1-9-3-5-12(7-10(9)2)19-20-15-13-8-11(17)4-6-14(13)18-16(15)21/h3-8,18,21H,1-2H3

InChI Key

PLZLULQKCRPEMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C

Origin of Product

United States

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